2-Fluoro-3-methyl-6-nitroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

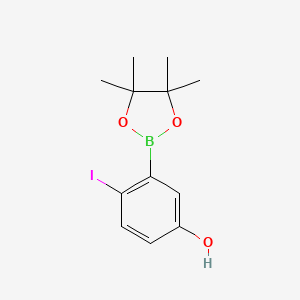

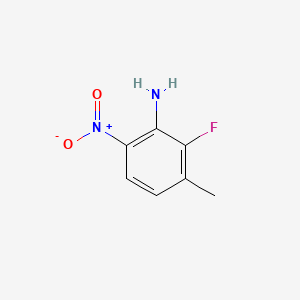

“2-Fluoro-3-methyl-6-nitroaniline” is an organic compound with the molecular formula C7H7FN2O2 . It is a yellow to brown solid with a molecular weight of 170.14 . The IUPAC name for this compound is 2-fluoro-3-methyl-6-nitroaniline .

Molecular Structure Analysis

The InChI code for “2-Fluoro-3-methyl-6-nitroaniline” is 1S/C7H7FN2O2/c1-4-2-3-5(10(11)12)7(9)6(4)8/h2-3H,9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“2-Fluoro-3-methyl-6-nitroaniline” is a yellow to brown solid . It has a molecular weight of 170.14 . The storage temperature for this compound is between 2-8°C .

Scientific Research Applications

Pharmaceutical Research

2-Fluoro-3-methyl-6-nitroaniline: is a compound that can be utilized in pharmaceutical research due to its potential as a building block for the synthesis of various drugs. Its nitro group can be transformed into an amine, which is a functional group commonly found in pharmaceuticals . This transformation can lead to the creation of new compounds with potential therapeutic effects.

Material Science

In material science, 2-Fluoro-3-methyl-6-nitroaniline may serve as a precursor for the development of novel materials. Its molecular structure allows for the introduction of fluorine atoms into polymers, which can enhance the properties of materials, such as thermal stability and chemical resistance .

Chemical Synthesis

This compound is valuable in chemical synthesis as an intermediate. It can undergo various chemical reactions, including nitration, reduction, and halogenation, to produce a wide range of derivatives. These derivatives can then be used to synthesize more complex molecules for different industrial applications .

Agriculture

Although direct applications in agriculture are not well-documented, compounds similar to 2-Fluoro-3-methyl-6-nitroaniline have been used to synthesize pesticides and herbicides. The nitroaniline moiety is particularly significant in the design of compounds that target specific pests or weeds without harming crops .

Analytical Chemistry

In analytical chemistry, 2-Fluoro-3-methyl-6-nitroaniline can be used as a standard or reagent in various analytical methods. Its distinct spectroscopic properties allow it to be used in the calibration of instruments and the development of new analytical techniques .

Environmental Science

The environmental impact of 2-Fluoro-3-methyl-6-nitroaniline and its derivatives can be studied to understand their behavior in the environment. Research in this field can lead to the development of better waste treatment processes and environmental monitoring systems .

Biochemistry

In biochemistry, the compound’s ability to undergo biotransformation can be explored. It could be used to study enzyme-catalyzed reactions and the metabolism of xenobiotic compounds in living organisms .

Industrial Uses

Industrially, 2-Fluoro-3-methyl-6-nitroaniline can be involved in the synthesis of dyes, pigments, and other coloring agents due to its nitroaniline group. This group is known to contribute to the vivid colors and stability of such compounds .

Safety and Hazards

“2-Fluoro-3-methyl-6-nitroaniline” is considered hazardous. It has the signal word “Warning” and is associated with hazard statements H302, H315, H320, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Mechanism of Action

Mode of Action

As a nitroaniline compound, it may undergo reduction reactions to form amines . The nitro group is a meta director, meaning it directs subsequent substitutions to the meta position . This property could influence its interactions with targets.

Biochemical Pathways

Nitroaniline compounds can participate in various biochemical reactions, including reduction and substitution reactions . These reactions could potentially affect various biochemical pathways.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-Fluoro-3-methyl-6-nitroaniline . For instance, its stability could be affected by storage temperature . Additionally, its interaction with other molecules could influence its efficacy.

properties

IUPAC Name |

2-fluoro-3-methyl-6-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-4-2-3-5(10(11)12)7(9)6(4)8/h2-3H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDGOICOFHCJJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743121 |

Source

|

| Record name | 2-Fluoro-3-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261676-68-9 |

Source

|

| Record name | 2-Fluoro-3-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B573063.png)